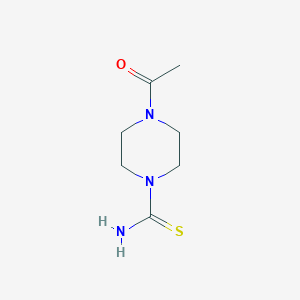

4-Acetylpiperazine-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

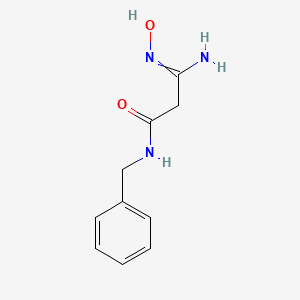

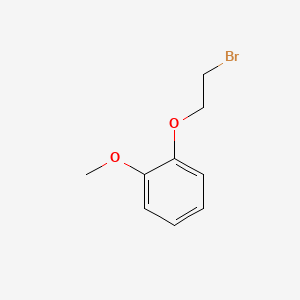

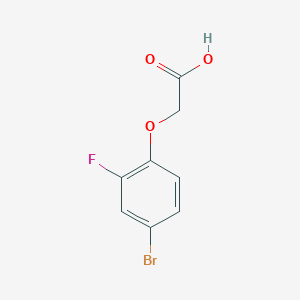

4-Acetylpiperazine-1-carbothioamide is a chemical compound with the formula C7H13N3OS . It is used for research purposes .

Synthesis Analysis

The synthesis of 4-Acetylpiperazine-1-carbothioamide and its derivatives involves several methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been designed, synthesized, and characterized as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors .Applications De Recherche Scientifique

Anticancer Properties

4-Acetylpiperazine-1-carbothioamide derivatives have been studied for their potential in cancer treatment. For instance, certain pyrazole-1-carbothioamide nucleosides, which are structurally related to 4-Acetylpiperazine-1-carbothioamide, showed significant antiproliferative activity against various human cancer cell lines, such as MCF-7, HepG2, and HCT-116. Molecular docking studies were utilized to illustrate their ability to inhibit thymidylate synthase, a key enzyme in cancer cell proliferation (Radwan et al., 2019).

Antimicrobial and Hypoglycemic Activities

Some derivatives of 4-Acetylpiperazine-1-carbothioamide have shown promising results in antimicrobial and hypoglycemic activities. For example, N-(1-adamantyl)carbothioamide derivatives exhibited potent antibacterial activity against strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans. Additionally, they demonstrated hypoglycemic activity in streptozotocin-induced diabetic rats (Al-Abdullah et al., 2015).

DNA Interaction and Topoisomerase Inhibition

Compounds containing 4-Acetylpiperazine-1-carbothioamide units have been synthesized and studied for their DNA binding modes, DNA cleavage activities, and topoisomerases inhibitory effects. These compounds showed good binding propensity to DNA and inhibited topoisomerase I enzyme in a concentration-dependent manner. Their cytotoxicity effects on various carcinoma cell lines indicated potential as anticancer drugs (Baş et al., 2019).

Anticonvulsant Activity

Several studies have explored the anticonvulsant activity of compounds related to 4-Acetylpiperazine-1-carbothioamide. For instance, some 2-pyrazolines derived from chalcones, which can include 4-Acetylpiperazine-1-carbothioamide derivatives, demonstrated remarkable activities in anticonvulsant tests (Beyhan et al., 2017).

Propriétés

IUPAC Name |

4-acetylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-6(11)9-2-4-10(5-3-9)7(8)12/h2-5H2,1H3,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIDEEAUMBPPCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365996 |

Source

|

| Record name | 4-Acetylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylpiperazine-1-carbothioamide | |

CAS RN |

388118-53-4 |

Source

|

| Record name | 4-Acetylpiperazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)